molecular formula C20H29F3N4O4S B2978535 1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097932-61-9

1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Cat. No.: B2978535
CAS No.: 2097932-61-9
M. Wt: 478.53
InChI Key: XQOILCNSDNKGPZ-UHFFFAOYSA-N
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Description

"1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine" is a fascinating organic compound that melds several functional groups into one complex structure This compound features a morpholine ring, a sulfonyl group, a pyridine ring with a trifluoromethyl substituent, and a bipiperidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The compound can be synthesized through a multi-step synthetic route beginning with the preparation of the intermediate, 4-(5-trifluoromethylpyridin-2-yloxy)-1-bipiperidine.

  • Addition of Morpholine: : The intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions, often using a base such as triethylamine, to afford the desired product.

Industrial Production Methods

  • Scale-Up Considerations: : On an industrial scale, the synthesis process can be optimized for yield and purity by employing high-performance reaction vessels, efficient purification techniques such as recrystallization, and the use of high-purity reagents.

  • Reactor Design: : Continuous-flow reactors may be utilized to improve the efficiency and scalability of the synthesis process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions might be employed to modify the pyridine ring or the sulfonyl group.

  • Substitution: : The aromatic rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Reagents such as alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted aromatic compounds depending on the nature of the substituents.

Scientific Research Applications

The compound is versatile and can be utilized in several scientific research domains:

  • Chemistry: : Serves as a precursor in organic synthesis, aiding the development of new organic molecules with potentially novel properties.

  • Biology: : Useful in studying enzyme inhibitors due to its complex structure, particularly in sulfonamide and morpholine chemistry.

  • Industry: : Employed in the synthesis of advanced materials and polymers due to its stable yet reactive nature.

Mechanism of Action

Mechanism

  • Binding to Targets: : The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, through interactions involving its functional groups (e.g., hydrogen bonding, hydrophobic interactions).

  • Pathways: : The compound could interfere with specific biochemical pathways, leading to inhibition or activation of certain processes, depending on its molecular design.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The sulfonyl group and morpholine moiety might interact with enzyme active sites, blocking substrate access.

  • Receptor Binding: : The trifluoromethyl and pyridine functionalities can enhance binding affinity to certain receptors, influencing signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1'-(Morpholine-4-sulfonyl)-4-bipiperidine: : Lacks the trifluoromethyl-pyridine moiety, potentially resulting in different reactivity and applications.

  • 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1-bipiperidine: : Does not contain the sulfonyl-morpholine group, which could limit its biological applications.

Uniqueness

  • The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability.

  • The morpholine-sulfonyl moiety increases the compound's ability to form stable complexes with biological targets, making it unique compared to simpler analogs.

Properties

IUPAC Name

4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3N4O4S/c21-20(22,23)16-1-2-19(24-15-16)31-18-5-7-25(8-6-18)17-3-9-26(10-4-17)32(28,29)27-11-13-30-14-12-27/h1-2,15,17-18H,3-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOILCNSDNKGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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